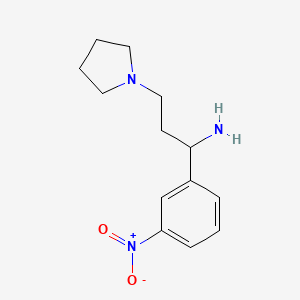
1-(3-Nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine is an organic compound that features a nitrophenyl group attached to a pyrrolidine ring through a propanamine linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine typically involves the following steps:
Formation of Pyrrolidine: Pyrrolidine can be synthesized through the hydrogenation of pyrrole or by the reaction of 1,4-dibromobutane with ammonia.
Coupling Reaction: The final step involves coupling the nitrophenyl group with the pyrrolidine ring through a propanamine linker. This can be achieved using reductive amination, where the nitrophenyl ketone is reacted with pyrrolidine in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and hydrogenation processes, followed by efficient coupling reactions. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The amine group can be oxidized to a nitroso or nitro compound using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Reduction: 1-(3-Aminophenyl)-3-pyrrolidin-1-ylpropan-1-amine.
Substitution: Various substituted phenyl derivatives.
Oxidation: Nitroso or nitro derivatives.
Scientific Research Applications
1-(3-Nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study the interaction of nitrophenyl compounds with biological macromolecules.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing the oxidative state of biological systems. The pyrrolidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The propanamine linker provides flexibility, allowing the compound to fit into various binding sites.
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine: Similar structure but with the nitro group in the para position.
1-(3-Nitrophenyl)-3-piperidin-1-ylpropan-1-amine: Similar structure but with a piperidine ring instead of pyrrolidine.
1-(3-Nitrophenyl)-3-morpholin-1-ylpropan-1-amine: Similar structure but with a morpholine ring.
Uniqueness
1-(3-Nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine is unique due to the specific positioning of the nitro group and the presence of the pyrrolidine ring. This combination provides distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H19N3O2 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
1-(3-nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine |
InChI |
InChI=1S/C13H19N3O2/c14-13(6-9-15-7-1-2-8-15)11-4-3-5-12(10-11)16(17)18/h3-5,10,13H,1-2,6-9,14H2 |
InChI Key |
DPXXYMQUWQIWCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC(C2=CC(=CC=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


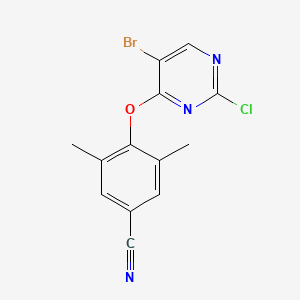
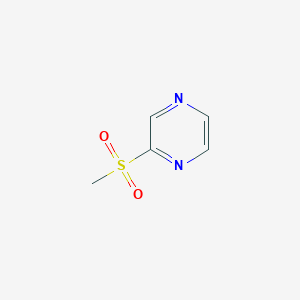

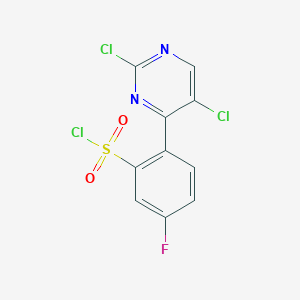
![2-(4-Morpholinyl)-7-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoxaline](/img/structure/B13874945.png)
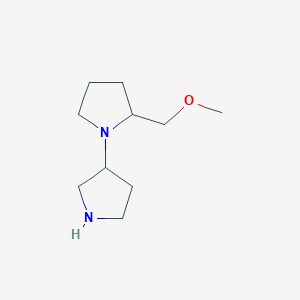

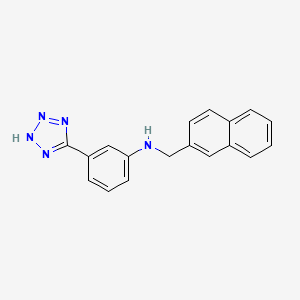
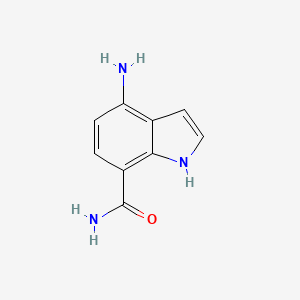
![2-(3,4-Dimethylphenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13874955.png)
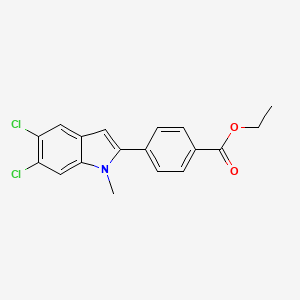
![2-[[(3-Chlorophenyl)methylamino]methyl]aniline](/img/structure/B13874964.png)
![3-Iodo-7-(2-propan-2-ylpyridin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13874967.png)
![tert-butyl N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]carbamate](/img/structure/B13874984.png)
